3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-16-11-19-18(25)22(16)14-6-9-20(10-7-14)17(24)12-21-8-5-13-3-1-2-4-15(13)21/h1-5,8,14H,6-7,9-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAIDYJTJFWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced via hydrogenation reactions using catalysts such as cobalt, ruthenium, or nickel . The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The piperidine ring can be reduced using hydrogenation reactions with metal catalysts.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is C25H26N4O3, with a molecular weight of approximately 430.508 g/mol. The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological properties:
- Anticancer Activity : The indole structure is often associated with anticancer properties. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antimicrobial Properties : Compounds containing indole and piperidine groups have demonstrated antimicrobial activities against a range of pathogens. This suggests potential applications in treating bacterial and fungal infections .
- Neurological Effects : The piperidine component may confer neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and their implications for drug development:
| Study | Findings |
|---|---|
| PMC10785637 | Investigated imidazo[1,2-a]pyrimidine derivatives showing diverse biological activities including anticancer and antimicrobial effects. |
| PubChem | Reported on related indole derivatives exhibiting significant biological activities that can be harnessed for drug development. |
Mechanism of Action
The mechanism of action of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione structure can contribute to its stability and bioavailability .
Comparison with Similar Compounds
Key Observations:
The trifluoroethyl substituent in CAS 2097892-85-6 increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
Molecular Weight and Complexity :
- The target compound (340.4 g/mol) is lighter than analogs like BK67713 (399.48 g/mol) but heavier than BK70630 (335.33 g/mol) .
- The sulfur atom in the target compound’s structure (C24H23N3O2S) may influence electronic properties and metabolic stability compared to oxygen/nitrogen-only analogs .
Synthetic Accessibility :
- BK70630 is commercially available at lower cost (e.g., $8/1g), suggesting simpler synthesis compared to the indole-containing target compound .
Functional Implications of Structural Differences
- Indole vs. Phenoxy Groups: The indole moiety may enhance binding to serotonin receptors or tryptophan-processing enzymes, whereas phenoxy groups (e.g., BK70630) are common in kinase inhibitors .
- Trifluoroethyl Modifications : The trifluoroethyl group in CAS 2097892-85-6 could improve metabolic resistance due to fluorine’s electronegativity, a feature absent in the target compound .
- Steric Effects: The bulky isopropylphenoxy group in BK67713 might reduce binding affinity to compact active sites compared to the planar indole group .
Biological Activity
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an indole moiety, which is known for its diverse biological activities, and an imidazolidine core that may contribute to its pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of pathogens, indicating its potential use in treating infections.
The precise mechanisms through which this compound exerts its effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular signaling cascades.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic application .
- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects in rodent models of neurodegenerative diseases. Results indicated that the compound reduced markers of oxidative stress and improved cognitive function compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione?
The synthesis typically involves:
- Step 1 : Preparation of the indole derivative via Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) .
- Step 2 : Acetylation of the indole moiety using 2-chloroacetyl chloride or analogous reagents.
- Step 3 : Coupling with a piperidine intermediate (e.g., 4-aminopiperidine) via nucleophilic substitution .
- Step 4 : Cyclization to form the imidazolidine-2,4-dione core using urea or thiourea under reflux conditions .
- Key Considerations : Optimize reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalyst (e.g., DIPEA) to improve yield .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架 (e.g., indole NH at δ 10–12 ppm, imidazolidine-dione carbonyls at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What physicochemical properties should be experimentally determined?
Prioritize:
- Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- LogP : Reverse-phase HPLC to estimate hydrophobicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?
- Comparative Analysis : Cross-reference analogs like 5-[3-(4-fluorophenyl)-3-methylpiperazin-1-yl]-imidazolidine-2,4-dione (anticancer) and 1-(4-chlorophenyl)-3-naphthalenesulfonylimidazolidine (antimicrobial) to identify structure-activity trends .
- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .
Q. What experimental designs are optimal for evaluating in vivo efficacy?
- Animal Models : Use xenograft mice (e.g., subcutaneous tumor implantation) with 10–12 animals per cohort to ensure statistical power .
- Dosing Regimen : Oral (10–50 mg/kg) or intraperitoneal administration; monitor pharmacokinetics (Cmax, t₁/₂) via LC-MS/MS .
- Control Groups : Include vehicle (DMSO/saline) and positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to screen for protein binding .
- Computational Modeling : Molecular docking (AutoDock Vina) against receptors like serotonin transporters or kinases .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., apoptosis markers: Bax/Bcl-2 ratio) .
Q. What strategies mitigate low yields during scale-up synthesis?
- Process Optimization : Use flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation .
- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for cost efficiency .
- DoE (Design of Experiments) : Screen factors (catalyst loading, temperature) via Taguchi methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
